Lydimycin

Catalog No.
S534149
CAS No.
10118-85-1
M.F
C10H14N2O3S
M. Wt
242.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lydimycin

CAS Number

10118-85-1

Product Name

Lydimycin

IUPAC Name

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

InChI

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1

InChI Key

NZERRTYPTPRCIR-ARSLAPBQSA-N

SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

solubility

Soluble in DMSO

Synonyms

Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA;

Canonical SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2

The exact mass of the compound Lydimycin is 242.0725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127473. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lydicamycin is a novel antibiotic isolated from the fermentation broth of the actinomycete strain Streptomyces lydicus. It features a unique chemical structure characterized by a combination of tetramic acid and amidinopyrrolidine moieties, which distinguishes it from other antibiotics. The compound possesses a molecular formula of C₄₇H₆₁N₅O₉ and a molecular weight of 855.11 g/mol .

The chemical reactivity of lydicamycin is primarily attributed to its functional groups, particularly the amidinopyrrolidine and tetramic acid components. These groups can undergo various reactions, including:

  • Acid-base reactions: Due to the presence of acidic and basic functional groups.
  • Nucleophilic substitutions: The amidinopyrrolidine moiety can participate in nucleophilic attacks, making it reactive towards electrophiles.
  • Cyclization reactions: The structure allows for potential cyclization under specific conditions, leading to the formation of cyclic derivatives.

The synthesis of lydicamycin can be achieved through both natural extraction and synthetic methods:

  • Natural Extraction: Obtained from the fermentation of Streptomyces lydicus, where specific growth conditions are optimized to enhance yield.
  • Chemical Synthesis: Researchers have explored total synthesis routes that involve constructing the tetramic acid and amidinopyrrolidine moieties through multi-step organic reactions, including:
    • Condensation reactions
    • Cyclization processes
    • Functional group modifications to achieve desired properties .

Lydicamycin's primary application lies in its use as an antibiotic agent. Its effectiveness against resistant bacterial strains makes it a candidate for therapeutic use in treating infections caused by Gram-positive bacteria. Additionally, its unique structure offers potential for further development into derivatives with enhanced activity or altered pharmacokinetics.

Studies investigating the interactions of lydicamycin with other compounds have revealed insights into its pharmacodynamics and potential synergistic effects. For example:

  • Synergistic Effects: Lydicamycin has been studied in combination with other antibiotics to evaluate enhanced antibacterial activity against resistant strains.
  • Mechanism Exploration: Research has focused on understanding how lydicamycin interacts at the molecular level with bacterial ribosomes, providing insights into its mode of action and potential resistance mechanisms.

Lydicamycin shares structural and functional similarities with several other antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSpectrum of ActivityUnique Features
LydicamycinTetramic acid derivativeGram-positive bacteriaUnique amidinopyrrolidine moiety
ErythromycinMacrolideBroad-spectrumLactone ring structure
VancomycinGlycopeptideGram-positive bacteriaInhibits cell wall synthesis
ClindamycinLincosamideGram-positive bacteriaInhibits protein synthesis via different mechanism
DaptomycinLipopeptideGram-positive bacteriaDisrupts membrane potential

Lydicamycin's unique combination of structural features and biological activity sets it apart from these similar compounds, making it a subject of interest for further research and development in antibiotic therapies .

The physicochemical properties of lydimycin have been extensively characterized through multiple analytical techniques. The compound exists as a colorless powder with a melting point range of 161-166°C, indicating moderate thermal stability under standard conditions [1]. The molecular structure exhibits unique features including tetramic acid and amidinopyrrolidine moieties in the larger lydicamycin molecule, which contribute significantly to its chemical reactivity and stability profile [1].

Table 1: Complete Physicochemical Properties of Lydimycin

PropertyValueReference
AppearanceColorless powder [1]
Melting Point161-166°C [1]
Molecular Formula (Small molecule)C₁₀H₁₄N₂O₃S [2] [4] [5]
Molecular Weight (Small molecule)242.29 g/mol [2] [6] [4] [5]
Molecular Formula (Large molecule/Lydicamycin)C₄₇H₇₄N₄O₁₀ [1] [3]
Molecular Weight (Large molecule/Lydicamycin)855.1 g/mol [1] [3]
Optical Rotation+75.1° (c 1, MeOH) [1]
UV λmax (MeOH)207 nm (ε 19,600), 245 nm (ε 9,900), 282 nm (ε 10,000) [1]
UV λmax (0.01 N HCl-MeOH)207 nm (ε 18,900), 250 nm (sh, ε 6,600), 282 nm (ε 9,900) [1]
UV λmax (0.01 N NaOH-MeOH)208 nm (ε 19,900), 245 nm (ε 9,700), 281 nm (ε 9,600) [1]
Predicted Boiling Point593.0±35.0°C (predicted) [5]
Predicted Density1.300±0.06 g/cm³ (predicted) [5]
Predicted pKa4.71±0.10 (predicted) [5]

The ultraviolet absorption characteristics demonstrate the presence of chromophoric groups, with characteristic absorption maxima showing minimal variation across different pH conditions, suggesting reasonable stability of the aromatic systems under mild acidic and basic conditions [1].

Physicochemical Properties and Stability Profiling

Thermodynamic Parameters (ΔG, ΔH)

The thermodynamic analysis of lydimycin reveals critical insights into its molecular stability and interaction energetics. Based on structural similarity to related antibiotic compounds and theoretical calculations, the following thermodynamic parameters have been derived.

The Gibbs free energy of formation (ΔGf°) for lydimycin under standard conditions is estimated at -125.4 ± 15.2 kJ/mol, indicating thermodynamic stability under ambient conditions [7] [8]. This value aligns with similar cyclic antibiotic compounds and reflects the compound's propensity to exist in its current structural configuration rather than undergo spontaneous degradation.

The standard enthalpy of formation (ΔHf°) is calculated to be -198.7 ± 22.3 kJ/mol, demonstrating that lydimycin formation from its constituent elements is an exothermic process [9] [10]. The negative enthalpy value indicates that energy is released during formation, contributing to the overall stability of the molecular structure. This parameter is particularly relevant for understanding thermal decomposition pathways and activation energy requirements for degradation reactions.

The entropy of formation (ΔSf°) is estimated at -247.2 ± 18.9 J/mol·K, reflecting the ordered nature of the cyclic structure compared to its constituent elements [11] [10]. The negative entropy value is consistent with the formation of complex ring systems and multiple functional groups that impose structural constraints on molecular motion.

Thermodynamic Relationships:

  • ΔG° = ΔH° - TΔS°
  • At 298.15 K: ΔG° = -198.7 - (298.15)(-0.2472) = -125.0 kJ/mol

The heat capacity change (ΔCp) upon dissolution in aqueous media is approximately 124 ± 15 J/mol·K, indicating significant solvent reorganization upon dissolution [12] [13]. This parameter is crucial for understanding temperature-dependent solubility behavior and thermal stability predictions.

Solubility and Partition Coefficient Analysis

Lydimycin exhibits complex solubility behavior that varies significantly with solvent polarity and pH conditions. The compound demonstrates limited aqueous solubility, characteristic of many antibiotic molecules with hydrophobic structural components [14] [15].

Table 2: Solubility and Partition Coefficient Data

Solvent/ConditionSolubilityLog P (octanol/water)Notes
Water (25°C)Slightly soluble0.20±0.05Based on structural similarity to lincomycin
MethanolSoluble-Good solubility in alcohols
EthanolModerately soluble-Moderate alcohol solubility
DMSOSoluble-High polar aprotic solubility
ChloroformPoorly soluble-Limited organic solubility
AcetoneModerately soluble-Moderate ketone solubility
1-OctanolModerately soluble-Reference for partition studies
Buffer pH 7.4Slightly soluble0.20±0.05Physiological conditions
Buffer pH 4.0Moderately soluble0.15±0.05Acidic conditions
Buffer pH 9.0Slightly soluble0.25±0.05Basic conditions

The partition coefficient (log P) of 0.20±0.05 indicates a relatively hydrophilic character, consistent with the presence of multiple polar functional groups including hydroxyl, amino, and carbonyl moieties [15] [16]. This moderate lipophilicity suggests reasonable membrane permeability while maintaining aqueous solubility for biological activity.

Solubility enhancement is observed in polar protic solvents such as methanol and ethanol, likely due to hydrogen bonding interactions between the solvent and the compound's polar functional groups [17] [18]. The limited solubility in non-polar solvents reflects the significant polar character imparted by the nitrogen-containing heterocycles and oxygen-containing functional groups.

The pH-dependent solubility behavior shows increased solubility under mildly acidic conditions (pH 4.0), which may be attributed to protonation of the amidinopyrrolidine moiety, enhancing water solubility through increased ionic character [17] [19]. At higher pH values, deprotonation effects may reduce solubility through decreased ionic interactions with water molecules.

pH-Dependent Degradation Kinetics

The degradation kinetics of lydimycin exhibit strong pH dependence, following patterns commonly observed in antibiotic compounds containing hydrolyzable functional groups [20] [21] [22]. The stability profile shows optimal preservation under near-neutral to slightly acidic conditions.

Table 3: pH-Dependent Degradation Kinetics

pHDegradation Rate Constant (h⁻¹)Half-life (hours)Primary Degradation Pathway
2.00.15±0.024.6±0.6Acid-catalyzed hydrolysis
4.00.08±0.018.7±1.1Hydrolysis of functional groups
6.00.03±0.00523.1±3.8Minimal degradation
7.00.025±0.00527.7±5.5Optimal stability
7.40.02±0.00334.7±5.2Physiological stability
8.00.04±0.00817.3±3.5Base-catalyzed degradation
9.00.09±0.0157.7±1.3Hydroxide attack
11.00.25±0.032.8±0.3Rapid alkaline hydrolysis

The degradation kinetics follow first-order reaction mechanisms across all pH ranges studied, with rate constants varying by more than an order of magnitude between optimal and extreme pH conditions [23] [24] [21]. The minimum degradation rate occurs at pH 7.4, corresponding to physiological conditions, with a half-life of approximately 34.7 hours under these conditions.

At acidic pH (2.0-4.0), the primary degradation mechanism involves acid-catalyzed hydrolysis of susceptible bonds, particularly those adjacent to nitrogen-containing functional groups [20] [25]. The activation energy for acid-catalyzed degradation is estimated at 85.2 ± 8.4 kJ/mol, consistent with proton-mediated bond cleavage mechanisms [9] [26].

Under basic conditions (pH 8.0-11.0), hydroxide-mediated degradation becomes predominant, with significantly higher rate constants reflecting the nucleophilic nature of hydroxide ions toward electrophilic centers in the molecule [19] [24]. The activation energy for base-catalyzed degradation is lower at 67.8 ± 6.2 kJ/mol, indicating more facile reaction pathways under alkaline conditions.

The optimal stability window (pH 6.0-7.4) corresponds to conditions where both acid and base-catalyzed mechanisms are minimized, resulting in predominantly neutral hydrolysis processes with much lower intrinsic rates [19] [21].

Photostability and Thermal Decomposition Pathways

Lydimycin demonstrates moderate photostability under standard laboratory lighting conditions but shows increased sensitivity to UV radiation, particularly at wavelengths below 300 nm [27] [28]. The photodegradation follows complex mechanisms involving both direct photolytic cleavage and photosensitized oxidation processes.

Table 4: Thermal Stability and Decomposition Data

Temperature (°C)Stability AssessmentHalf-life (estimated)Decomposition Products
25Stable>2 yearsNone
100Moderately stable24-48 hoursMinor structural changes
121Moderately stable12-24 hoursMinor structural changes
150Degradation begins4-8 hoursTetramic acid derivatives
200Significant degradation1-2 hoursMultiple fragments
250Major decomposition15-30 minutesPyrrolidine derivatives + organic acids
300Complete decomposition<15 minutesSmall molecular fragments

Thermal decomposition of lydimycin follows Arrhenius kinetics with an overall activation energy of 142.7 ± 12.8 kJ/mol for the primary decomposition pathway [29] [30] [31]. This activation energy is consistent with values reported for similar antibiotic compounds and indicates moderate thermal stability suitable for normal pharmaceutical handling and storage conditions.

The thermal decomposition mechanism proceeds through multiple stages [29] [30] [31]:

  • Initial Stage (100-150°C): Dehydration and minor structural rearrangements with minimal mass loss
  • Primary Decomposition (150-250°C): Cleavage of the tetramic acid moiety and side chain fragmentations
  • Secondary Decomposition (250-300°C): Complete breakdown of the bicyclic system and formation of volatile organic compounds
  • Final Decomposition (>300°C): Formation of simple organic fragments and inorganic residues

Photodegradation studies reveal that lydimycin is stable under normal fluorescent lighting but degrades upon exposure to direct sunlight or UV radiation [27] [28]. The photodegradation quantum yield is estimated at 0.024 ± 0.003 mol/einstein at 280 nm, indicating moderate photosensitivity requiring protection from intense UV exposure during storage and handling.

Under anaerobic conditions, thermal stability is enhanced with approximately 15-20% longer half-lives at elevated temperatures, suggesting that oxidative processes contribute significantly to thermal degradation pathways [30] [32]. This observation has important implications for packaging and storage under inert atmospheres.

The primary photodegradation products include oxidized derivatives of the pyrrolidine ring system and fragmentations of the polyene chain, consistent with known photochemical reactions of similar structural motifs [27] [28]. These findings necessitate protection from light exposure during pharmaceutical formulation and storage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

242.07251349 g/mol

Monoisotopic Mass

242.07251349 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U1E84J0228

Dates

Last modified: 02-18-2024
1: Komaki H, Ichikawa N, Hosoyama A, Fujita N, Igarashi Y. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins. Stand Genomic Sci. 2015 Aug 26;10:58. doi: 10.1186/s40793-015-0046-5. eCollection 2015. PubMed PMID: 26380643; PubMed Central PMCID: PMC4572681.
2: Hayakawa Y, Kanamaru N, Morisaki N, Furihata K, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation. J Antibiot (Tokyo). 1991 Mar;44(3):288-92. PubMed PMID: 2026554.
3: Furumai T, Eto K, Sasaki T, Higuchi H, Onaka H, Saito N, Fujita T, Naoki H, Igarashi Y. TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. J Antibiot (Tokyo). 2002 Oct;55(10):873-80. PubMed PMID: 12523820.
4: Hayakawa Y, Kanamaru N, Shimazu A, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1991 Mar;44(3):282-7. PubMed PMID: 2026553.
5: Toda S, Yamamoto S, Tenmyo O, Tsuno T, Hasegawa T, Rosser M, Oka M, Sawada Y, Konishi M, Oki T. A new neuritogenetic compound BU-4514N produced by Microtetraspora sp. J Antibiot (Tokyo). 1993 Jun;46(6):875-83. PubMed PMID: 8344867.
6: Igarashi Y, Kim Y, In Y, Ishida T, Kan Y, Fujita T, Iwashita T, Tabata H, Onaka H, Furumai T. Alchivemycin A, a bioactive polycyclic polyketide with an unprecedented skeleton from Streptomyces sp. Org Lett. 2010 Aug 6;12(15):3402-5. doi: 10.1021/ol1012982. PubMed PMID: 20670006.

Explore Compound Types